molecular formula C21H29N5O2S B6075878 6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole

6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole

Cat. No.: B6075878
M. Wt: 415.6 g/mol
InChI Key: JDLWDETXZZIJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a pyrrolidine ring, an imidazole ring, and various alkyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Construction of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole core.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Addition of Alkyl and Sulfonyl Groups: The alkyl and sulfonyl groups can be introduced through alkylation and sulfonylation reactions, respectively, using suitable alkyl halides and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and sulfonyl groups, leading to the formation of corresponding alcohols, ketones, or sulfoxides.

    Reduction: Reduction reactions can target the imidazole and benzimidazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the pyrrolidine ring or electrophilic substitution at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Alcohols, ketones, sulfoxides.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole and imidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the pyrrolidine ring and the sulfonyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.

    Imidazole Derivatives: Compounds like metronidazole and ketoconazole, which have antimicrobial and antifungal properties.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have various biological activities.

Uniqueness

The uniqueness of 6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole lies in its combination of structural features from benzimidazole, imidazole, and pyrrolidine rings, along with the presence of alkyl and sulfonyl groups. This unique combination may impart specific biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-14(2)12-26-16(11-22-21(26)29(4,27)28)13-25-9-5-6-19(25)20-23-17-8-7-15(3)10-18(17)24-20/h7-8,10-11,14,19H,5-6,9,12-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLWDETXZZIJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN3CC4=CN=C(N4CC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.